![molecular formula C13H11FO3S B2658946 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid CAS No. 899710-20-4](/img/structure/B2658946.png)
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a chemical compound with the molecular formula C13H11FO3S and a molecular weight of 266.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a furoic acid moiety linked to a fluorobenzyl thioether group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 2-fluorobenzyl chloride with a thiol compound, resulting in the formation of the 2-fluorobenzyl thioether intermediate.
Furoic Acid Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction with furoic acid, leading to the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are likely to be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and furoic acid moieties can participate in various biochemical reactions, influencing the activity of target proteins and pathways. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl Alcohol: Similar benzyl structure but lacks the thioether and furoic acid moieties.
2-Furoic Acid: Contains the furoic acid moiety but lacks the fluorobenzyl thioether group.
Benzyl Thiol: Contains the thiol group but lacks the fluorine and furoic acid moieties.
Uniqueness
5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is unique due to its combination of a fluorobenzyl thioether and a furoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSESNYYJKLUSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.